1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazo[4,5-b]quinoxaline class, characterized by a fused bicyclic aromatic system with a sulfonyl substituent at position 3 and an isopentyl (3-methylbutyl) group at position 1. Such derivatives are frequently explored for their pharmacological relevance, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(3-methylbutyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15(2)12-13-24-14-25(29(26,27)17-10-8-16(28-3)9-11-17)21-20(24)22-18-6-4-5-7-19(18)23-21/h4-11,15H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZJMXRRJSYRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the reaction of isopentylamine with 4-methoxyphenyl isocyanate to form an intermediate, followed by cyclization with appropriate reagents to yield the final product. Optimization of reaction conditions such as temperature and catalysts is crucial for maximizing yield and purity.
Biological Activity
The biological activity of 1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit varying degrees of antimicrobial activity. For instance, modifications to the phenylsulfonamide moiety can enhance antibacterial properties. In a comparative study, quinoxaline sulfonamide derivatives demonstrated significant inhibition against various bacterial strains, with some compounds showing zones of inhibition (ZOI) ranging from 6 mm to 8 mm against pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Quinoxaline derivatives have also shown promising antitumor effects. A study reported that certain analogs displayed IC50 values as low as 0.5 μg/mL against liver carcinoma cell lines, indicating potent anticancer properties . The SAR analysis revealed that the presence of specific substituents on the quinoxaline core significantly influenced the antitumor efficacy.
Antiviral Activity
Recent investigations have focused on the antiviral potential of quinoxaline derivatives. Compounds similar to 1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have shown activity against human cytomegalovirus (HCMV), with some exhibiting EC50 values below 0.05 µM . The presence of lipophilic side chains and specific structural features were found to enhance antiviral activity.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed antimicrobial and anticancer effects. For instance, binding affinity studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation or bacterial metabolism.
Case Studies
Several case studies have been documented that illustrate the efficacy of quinoxaline derivatives in clinical settings:
- Antibacterial Case Study : A derivative was tested in vitro against a panel of resistant bacterial strains, resulting in significant antibacterial activity that surpassed conventional antibiotics.
- Anticancer Case Study : A clinical trial involving a related compound demonstrated a marked reduction in tumor size among participants with advanced liver cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents on the imidazo[4,5-b]quinoxaline core, focusing on physicochemical properties and biological implications. Key examples include:
Substituent Variations and Physicochemical Properties
*Estimated based on molecular formula (C22H24N4O3S).
†Predicted from analogs; methoxy groups reduce hydrophobicity compared to chloro substituents.
‡Estimated using fragment-based methods.
Structural and Functional Insights
- Sulfonyl Group Role : Infrared (IR) spectra () confirm sulfonyl absorption bands at 1,339–1,142 cm⁻¹, consistent across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
